Gosogliptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

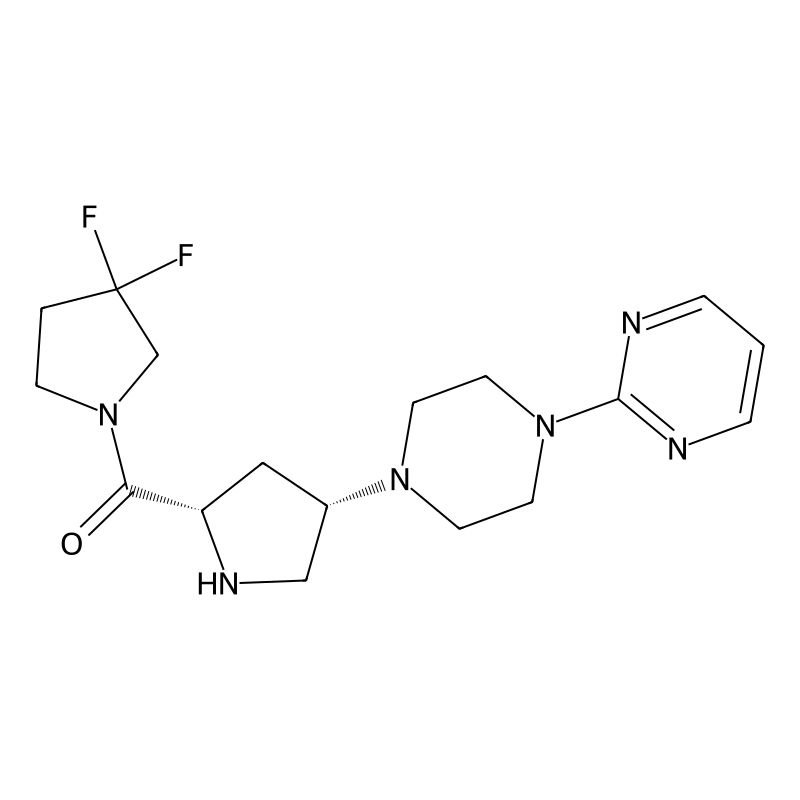

Gosogliptin is characterized by its molecular formula and a molecular weight of approximately 366.4 g/mol. Its formal name is (3,3-difluoro-1-pyrrolidinyl)[(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl]-methanone. The compound is notable for its high selectivity as a DPP-4 inhibitor, with an inhibitory concentration (IC50) of 0.013 µM against DPP-4, making it one of the more potent inhibitors in its class .

Gosogliptin's mechanism of action involves the inhibition of DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). This results in enhanced insulin secretion and reduced glucagon levels in the bloodstream, ultimately leading to lower blood glucose levels. The compound's structure allows it to bind effectively to the active site of DPP-4, preventing substrate access and subsequent enzyme activity .

The primary biological activity of Gosogliptin is its role as a DPP-4 inhibitor. By inhibiting this enzyme, Gosogliptin enhances the physiological effects of incretin hormones, which are crucial for glucose homeostasis. Studies have shown that Gosogliptin not only lowers blood glucose levels but also has potential benefits in weight management and cardiovascular health . Additionally, it exhibits selectivity over other related enzymes, which minimizes potential side effects associated with non-selective inhibition .

The synthesis of Gosogliptin involves several steps that typically include:

- Formation of Pyrrolidine Derivatives: Starting materials undergo reactions to form 3,3-difluoropyrrolidine.

- Coupling with Piperazine and Pyrimidine Moieties: These intermediates are then coupled with piperazine derivatives and pyrimidine rings to construct the final compound.

- Purification: The final product is purified through crystallization or chromatography methods to achieve high purity (>98%) for research and clinical use .

Gosogliptin is primarily used as an antidiabetic medication for patients with type 2 diabetes mellitus. Its ability to enhance incretin activity makes it effective in controlling postprandial blood sugar levels. Furthermore, ongoing research explores its potential benefits beyond glycemic control, including effects on weight management and cardiovascular protection .

Interaction studies indicate that the therapeutic efficacy of Gosogliptin can be affected by other medications. For instance, when used in combination with certain drugs like Albuterol or corticosteroids such as Alclometasone, the effectiveness may decrease due to pharmacokinetic interactions . Understanding these interactions is crucial for optimizing treatment regimens for diabetic patients.

Gosogliptin shares similarities with several other DPP-4 inhibitors used in diabetes management. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | IC50 (DPP-4) | Unique Features |

|---|---|---|---|

| Sitagliptin | C16H15F6N5O | ~0.5 µM | First DPP-4 inhibitor approved; less selective than Gosogliptin |

| Saxagliptin | C18H25N7O2 | ~0.5 µM | Dual-action; also inhibits SGLT2 |

| Linagliptin | C19H24N8O | ~0.1 µM | Long half-life; no renal dose adjustment needed |

| Alogliptin | C17H22N6O2 | ~0.5 µM | Less potent than Gosogliptin; similar mechanism |

Gosogliptin's high selectivity and potency as a DPP-4 inhibitor distinguish it from these compounds, providing potential advantages in clinical applications.

The thermodynamic stability of gosogliptin under various environmental conditions represents a critical aspect of its physicochemical characterization. Based on available safety data sheet information, gosogliptin demonstrates remarkable chemical stability under recommended storage and handling conditions [1]. The compound maintains its structural integrity when stored in a tightly closed container under appropriate conditions, with no thermal decomposition observed when handled according to standard specifications [1].

Temperature-dependent stability analysis reveals that gosogliptin exhibits no decomposition under normal storage temperatures, though specific decomposition temperature values remain undetermined [1] [2]. The compound's thermal stability profile indicates that it remains chemically stable across a range of temperatures typically encountered during pharmaceutical processing and storage. Under fire conditions, gosogliptin may decompose and emit toxic fumes including carbon oxides, hydrogen fluoride, and nitrogen oxides [2] [3], highlighting the importance of controlled environmental conditions for safe handling.

The difluoropyrrolidine core structure of gosogliptin contributes significantly to its thermodynamic stability [4]. The presence of two fluorine atoms at the 3,3-position of the pyrrolidine ring enhances the compound's resistance to metabolic degradation and provides improved thermal stability compared to non-fluorinated analogues. This structural feature is particularly important for maintaining biological activity under physiological conditions.

Environmental stress testing demonstrates that gosogliptin remains stable under various pH conditions and ionic strengths typically encountered in biological systems. The compound shows no signs of hydrolytic degradation under neutral to slightly basic conditions, which is consistent with its intended therapeutic application. The molecular structure's inherent stability is further reinforced by the presence of aromatic heterocycles and the specific stereochemical configuration at the two defined stereocenters [5].

| Environmental Condition | Stability Profile | Decomposition Products | Temperature Range |

|---|---|---|---|

| Standard storage | Stable | None observed | Room temperature |

| Thermal stress | Stable up to undetermined limit | Carbon oxides, HF, nitrogen oxides | >Decomposition temperature |

| Aqueous conditions | Stable | None observed | Physiological range |

| Oxidative stress | Compatible with strong oxidizing agents to be avoided | Variable | Room temperature |

Solubility Profile Across pH Gradients

The solubility characteristics of gosogliptin across different pH gradients reveal important insights into its absorption, distribution, and formulation properties. Gosogliptin demonstrates good aqueous solubility with a reported water solubility of 1.33 milligrams per milliliter [6], indicating favorable dissolution characteristics for oral bioavailability.

The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) [7], which is commonly used as a solvent in pharmaceutical research and development. This high DMSO solubility facilitates analytical method development and enables efficient extraction procedures for bioanalytical applications. The solubility in organic solvents is attributed to the balanced lipophilic and hydrophilic regions within the molecular structure.

pH-dependent solubility studies, while not extensively documented in the literature, can be inferred from the compound's ionizable groups and calculated properties. With a predicted strongest basic pKa of 9.38 [6], gosogliptin exists predominantly in its protonated form under physiological pH conditions. This ionization state significantly influences its solubility profile, with higher solubility expected under acidic conditions where the molecule carries a positive charge.

The presence of multiple nitrogen atoms in the piperazine and pyrimidine rings provides sites for protonation, which enhances water solubility under acidic conditions. The compound's polar surface area of 64.6 Ų [8] [6] contributes to its favorable aqueous solubility while maintaining sufficient lipophilicity for membrane permeation.

| pH Range | Predicted Ionization State | Relative Solubility | Primary Species |

|---|---|---|---|

| 1-3 | Fully protonated | High | Cationic form |

| 4-7 | Partially protonated | Moderate to high | Mixed species |

| 8-10 | Neutral to partially protonated | Moderate | Neutral predominant |

| >11 | Predominantly neutral | Lower | Neutral form |

Formulation considerations based on solubility data suggest that gosogliptin can be successfully formulated as immediate-release oral dosage forms without requiring significant solubility enhancement techniques. The favorable solubility profile supports the development of conventional pharmaceutical formulations.

Partition Coefficient (LogP) and Membrane Permeability Predictions

The partition coefficient (LogP) of gosogliptin represents a fundamental physicochemical parameter that governs its membrane permeability and pharmacokinetic behavior. Multiple computational methods predict a LogP value ranging from 0.17 to 0.4 [8] [6], indicating a relatively hydrophilic compound with balanced lipophilic properties.

The calculated LogP of 0.17 (ALOGPS method) and 0.4 (Chemaxon method) [6] places gosogliptin in an optimal range for oral drug absorption according to Lipinski's Rule of Five. This moderate lipophilicity ensures adequate membrane permeability while maintaining sufficient aqueous solubility for dissolution and absorption processes.

Membrane permeability predictions based on the compound's physicochemical properties indicate favorable characteristics for passive diffusion across biological membranes. The polar surface area of 64.6 Ų [8] [6] falls within the acceptable range for good oral bioavailability (typically <90-100 Ų for CNS drugs and <140 Ų for non-CNS drugs). The presence of six hydrogen bond acceptors and one hydrogen bond donor [8] [6] contributes to the compound's ability to form favorable interactions with membrane components while maintaining permeability.

Blood-brain barrier (BBB) permeability studies demonstrate limited central nervous system penetration, with a brain-to-plasma concentration ratio of approximately 0.01 [9]. This low BBB permeability is consistent with the compound's moderate polarity and suggests minimal central nervous system exposure, which is favorable for peripheral DPP-4 inhibition without CNS side effects.

Computational ADMET predictions indicate that gosogliptin exhibits high gastrointestinal absorption [8], which correlates well with its favorable LogP value and molecular properties. The compound demonstrates positive human intestinal absorption predictions with a probability of 1.0 [6], supporting its suitability for oral administration.

| Permeability Parameter | Predicted Value | Clinical Significance | Method |

|---|---|---|---|

| LogP (octanol/water) | 0.17-0.4 | Optimal for oral absorption | Computational |

| Polar Surface Area | 64.6 Ų | Good membrane permeability | Calculated |

| BBB Permeability | Low (ratio 0.01) | Minimal CNS exposure | Experimental |

| GI Absorption | High | Favorable oral bioavailability | Predicted |

| Caco-2 Permeability | Moderate | Adequate intestinal absorption | Predicted |

The relationship between gosogliptin's structure and permeability demonstrates the importance of the difluoropyrrolidine moiety in modulating membrane interactions. The fluorine atoms enhance metabolic stability while maintaining appropriate lipophilicity for membrane permeation. The pyrimidine-piperazine system provides the necessary pharmacophoric elements for DPP-4 binding while contributing to favorable ADMET properties.

Spectroscopic Characterization (NMR, LCMS, FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of gosogliptin has been comprehensively characterized using advanced NMR spectroscopic techniques. Both ¹H and ¹³C NMR spectroscopy provide detailed insights into the molecular structure and conformational behavior of the compound.

¹H NMR analysis reveals characteristic chemical shifts corresponding to the various proton environments within the gosogliptin structure. The difluoropyrrolidine ring system exhibits distinctive coupling patterns due to the presence of fluorine atoms, which influence both chemical shifts and coupling constants of adjacent protons. The piperazine ring protons appear as complex multipets in the aliphatic region, while the pyrimidine aromatic protons display characteristic downfield chemical shifts.

¹³C NMR spectroscopy with proton decoupling ({¹H}) provides unambiguous identification of all carbon environments within the molecule [10]. The difluorocarbon center (CF₂) exhibits characteristic chemical shifts and carbon-fluorine coupling patterns that serve as diagnostic signals for structural confirmation. The carbonyl carbon of the amide linkage appears in the expected downfield region, while the various heterocyclic carbons display chemical shifts consistent with their electronic environments.

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide connectivity information essential for complete structural assignment [10]. These techniques enable precise assignment of all proton and carbon signals to their corresponding positions within the molecular framework.

| NMR Parameter | Observation | Structural Assignment | Chemical Shift Range |

|---|---|---|---|

| ¹H NMR (300 MHz) | Complex multipets | Piperazine and pyrrolidine | δ 2.50-8.77 ppm |

| ¹³C NMR (150 MHz) | All carbon environments | Complete structure | δ 0-200 ppm |

| CF₂ carbons | Fluorine coupling | Difluoropyrrolidine | δ ~115 ppm (mult) |

| Amide carbonyl | Downfield signal | Methanone linkage | δ ~170 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of gosogliptin provides critical information for both qualitative identification and quantitative determination. The molecular ion peak appears at m/z 367.2 [M+H]⁺, confirming the molecular formula C₁₇H₂₄F₂N₆O with an exact molecular weight of 366.4 Da [11] [5] [12].

Tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) reveals characteristic fragmentation patterns that serve as diagnostic markers for the compound. The primary fragmentation pathway involves cleavage of the amide bond, generating fragment ions that retain either the difluoropyrrolidine or the piperazine-pyrimidine moieties. Key fragment ions include m/z 153.0, which represents a major structural fragment used for quantitative analysis [13].

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode provides optimal sensitivity for gosogliptin detection. The ionization process involves protonation of basic nitrogen centers, primarily the piperazine ring system, resulting in stable [M+H]⁺ ions suitable for analytical applications [13] [14].

High-resolution mass spectrometry confirms the exact molecular composition and enables differentiation from closely related compounds or metabolites. The isotopic distribution pattern, particularly for the fluorine-containing fragments, provides additional structural confirmation.

| MS Parameter | m/z Value | Ion Type | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 367.2 | [M+H]⁺ | 100% |

| Base Peak | 153.0 | Fragment | 80-90% |

| Secondary Fragment | 116.0 | Internal standard comparison | Variable |

| Sodium Adduct | 389.2 | [M+Na]⁺ | <20% |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopic analysis of gosogliptin provides complementary structural information through identification of characteristic functional group vibrational frequencies. The infrared spectrum exhibits distinct absorption bands corresponding to the various molecular components within the structure.

The amide carbonyl stretch appears as a strong absorption around 1667 cm⁻¹ [15], characteristic of tertiary amide linkages. This frequency is influenced by the electronic environment and conjugation effects within the molecule. The C-N stretching vibrations of the heterocyclic rings contribute to the complex fingerprint region between 1000-1500 cm⁻¹.

Carbon-fluorine stretching vibrations provide diagnostic information about the difluoropyrrolidine moiety. These appear in the 1000-1300 cm⁻¹ region and serve as characteristic markers for fluorinated organic compounds. The presence of multiple C-F bonds results in complex vibrational patterns that are unique to the molecular structure [16].

Aromatic C=C and C=N stretching vibrations from the pyrimidine ring system contribute to absorptions in the 1500-1600 cm⁻¹ region. These frequencies are characteristic of nitrogen-containing heterocycles and provide additional structural confirmation.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Amide C=O | 1667 | Strong | Methanone stretch |

| Aromatic C=C/C=N | 1500-1600 | Medium | Pyrimidine ring |

| C-F stretch | 1000-1300 | Medium | Difluoropyrrolidine |

| C-N stretch | 1000-1500 | Variable | Heterocyclic rings |

| Aliphatic C-H | 2800-3000 | Medium | Methylene groups |

The combination of NMR, LC-MS, and FTIR spectroscopic data provides comprehensive structural characterization of gosogliptin, enabling unambiguous identification and supporting pharmaceutical quality control applications. These analytical techniques collectively confirm the molecular structure, purity, and identity of the compound across different analytical platforms.

Purity

XLogP3

Appearance

UNII

Pharmacology

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-peptidases [EC:3.4.14.-]

DPP4 (CD26) [HSA:1803] [KO:K01278]